molecular formula C10H8N2O3 B6229797 methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-09-5

methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No. B6229797
CAS RN: 1101120-09-5
M. Wt: 204.2
InChI Key:
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Description

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate (MFP) is a small organic molecule used in scientific research and lab experiments. It is a heterocyclic compound that consists of a pyrazole ring with a formyl group and a methyl group attached to it. MFP is used in a variety of studies, including drug design, biochemistry, and pharmacology.

Scientific Research Applications

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology. It has been used to study the binding of small molecules to proteins, as well as to study the structure and function of enzymes. It has also been used to study the mechanisms of drug action and to design new drugs.

Mechanism of Action

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. The binding of methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate to proteins and enzymes alters the structure and function of the proteins and enzymes, which in turn can lead to changes in the biochemical and physiological processes that the proteins and enzymes are involved in.
Biochemical and Physiological Effects
methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the target protein or enzyme. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the nervous system.

Advantages and Limitations for Lab Experiments

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are also some limitations to using methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins and enzymes, as well as to design new drugs and to study the mechanisms of drug action. Additionally, it can be used to study the biochemical and physiological effects of small molecules on cells and tissues. Finally, it can be used to develop new methods of drug delivery and to study the effects of drugs on the body.

Synthesis Methods

Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate is synthesized from pyridine and formic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in three steps. First, the pyridine is reacted with formic acid in the presence of the base to form a pyridine-formic acid adduct. Second, the adduct is then reacted with a nucleophilic reagent, such as ethyl chloroformate, to form a pyridine-formic acid ester. Finally, the ester is reacted with a reducing agent, such as sodium borohydride, to form methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate involves the reaction of 3-amino-4-methylpyrazole with ethyl 3-oxo-3-(pyridin-2-yl)propanoate followed by oxidation of the resulting intermediate to form the desired product.", "Starting Materials": [ "3-amino-4-methylpyrazole", "ethyl 3-oxo-3-(pyridin-2-yl)propanoate", "oxidizing agent" ], "Reaction": [ "Step 1: 3-amino-4-methylpyrazole is reacted with ethyl 3-oxo-3-(pyridin-2-yl)propanoate in the presence of a suitable solvent and a base to form the intermediate methyl 3-(1-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-5-carboxylate.", "Step 2: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the final product, methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate." ] }

CAS RN

1101120-09-5

Product Name

methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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